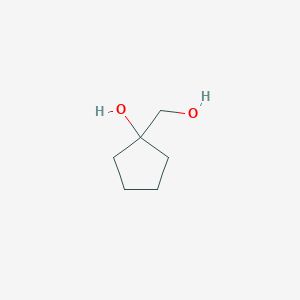

1-(Hydroxymethyl)cyclopentan-1-ol

Description

BenchChem offers high-quality 1-(Hydroxymethyl)cyclopentan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Hydroxymethyl)cyclopentan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(hydroxymethyl)cyclopentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c7-5-6(8)3-1-2-4-6/h7-8H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBIQSLRAIUMVEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00537765 | |

| Record name | 1-(Hydroxymethyl)cyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00537765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74397-18-5 | |

| Record name | 1-Hydroxycyclopentanemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74397-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Hydroxymethyl)cyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00537765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 1-(Hydroxymethyl)cyclopentan-1-ol

An In-Depth Technical Guide to the Physicochemical Properties of 1-(Hydroxymethyl)cyclopentan-1-ol

Introduction: The Significance of Diols in Modern Research

In the landscape of chemical synthesis and drug development, the structural motifs of molecules dictate their function and applicability. Among these, diols—organic compounds featuring two hydroxyl (-OH) groups—represent a fundamentally important class.[1] Their utility spans from serving as key intermediates and protecting groups in complex organic synthesis to acting as precursors for polymers like polyesters and polyurethanes.[2] The presence of two hydroxyl groups imparts a unique balance of polarity and hydrogen-bonding capability, influencing solubility, reactivity, and intermolecular interactions. Chiral diols, in particular, are invaluable as building blocks for pharmaceuticals and as ligands in asymmetric catalysis.[3]

This guide focuses on a specific vicinal diol, 1-(Hydroxymethyl)cyclopentan-1-ol. As a 1,2-diol, its hydroxyl groups are situated on adjacent carbon atoms, a configuration known to be generally stable.[1] This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, providing a detailed examination of the core physicochemical properties of this compound. By synthesizing available data with established analytical methodologies, we aim to provide not just a list of properties, but a deeper understanding of how these characteristics are determined and what they imply for the compound's practical application.

Molecular Identity and Structural Characteristics

A precise understanding of a compound's identity is the foundation of all further scientific inquiry. 1-(Hydroxymethyl)cyclopentan-1-ol is systematically identified by several key descriptors that ensure unambiguous communication in research and commerce.

| Identifier | Value | Source(s) |

| IUPAC Name | 1-(hydroxymethyl)cyclopentan-1-ol | [4][][6][7][8] |

| CAS Number | 74397-18-5 | [4][][6][7][8][9] |

| Molecular Formula | C₆H₁₂O₂ | [4][][8][9] |

| Molecular Weight | 116.16 g/mol | [4][][6] |

| Canonical SMILES | C1CCC(C1)(CO)O | [][6] |

| InChI Key | HBIQSLRAIUMVEV-UHFFFAOYSA-N | [][7] |

graph "molecular_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=circle, style=filled, fontname="Arial", fontsize=12, fixedsize=true, width=0.5]; edge [fontname="Arial", fontsize=11];// Define nodes for atoms C1 [label="C", pos="0,1.5!", fillcolor="#202124", fontcolor="#FFFFFF"]; C2 [label="C", pos="-1.4,0.75!", fillcolor="#202124", fontcolor="#FFFFFF"]; C3 [label="C", pos="-1.4,-0.75!", fillcolor="#202124", fontcolor="#FFFFFF"]; C4 [label="C", pos="0,-1.5!", fillcolor="#202124", fontcolor="#FFFFFF"]; C5 [label="C", pos="1.4,-0.75!", fillcolor="#202124", fontcolor="#FFFFFF"]; C6 [label="C", pos="1.4,0.75!", fillcolor="#202124", fontcolor="#FFFFFF"]; // Quaternary Carbon O1 [label="O", pos="2.6,1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H1[label="H", pos="3.2,2.1!", fillcolor="#FFFFFF", fontcolor="#202124", width=0.3]; O2 [label="O", pos="2.1,-1.6!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H2[label="H", pos="2.7,-2.2!", fillcolor="#FFFFFF", fontcolor="#202124", width=0.3];

// Define edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- O1; O1 -- H1; C5 -- O2; O2 -- H2;

// Invisible nodes for labels node [shape=plaintext, fontcolor="#202124"]; label_O1 [label="OH", pos="3.2, 1.2!"]; label_O2 [label="OH", pos="2.7, -1.3!"]; }

Caption: 2D structure of 1-(Hydroxymethyl)cyclopentan-1-ol.

Core Physicochemical Properties

The utility of a chemical compound in drug discovery and materials science is largely governed by its physical properties. These parameters dictate its behavior in various environments, from biological systems to reaction vessels. The following table summarizes the known and computed properties of 1-(Hydroxymethyl)cyclopentan-1-ol.

| Property | Value | Comments & Source(s) |

| Appearance | White to Off-White Low-Melting Solid | [] |

| Melting Point | Not available | Data not found in provided sources.[10] |

| Boiling Point | Not available | Data not found in provided sources.[10] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | Indicates some polarity but limited solubility in common organic solvents.[] Moderate water solubility is expected due to two hydroxyl groups.[9] |

| LogP (XLogP3-AA) | -0.1 | This computed value suggests the compound is hydrophilic, partitioning almost equally between octanol and water.[6] |

| pKa | Not available (Predicted ~15-16) | As an aliphatic diol, it is expected to be a very weak acid, similar to other alcohols like cyclopentanol (pKa ~15.3).[11] |

| Topological Polar Surface Area | 40.5 Ų | Computed value, indicating a moderate polar surface area which influences membrane permeability.[6] |

| Hydrogen Bond Donors | 2 | The two hydroxyl groups can donate hydrogen bonds.[6] |

| Hydrogen Bond Acceptors | 2 | The two oxygen atoms can accept hydrogen bonds.[6] |

| Rotatable Bonds | 1 | The C-C bond connecting the hydroxymethyl group to the ring allows for rotation.[6] |

In-Depth Analysis of Critical Parameters

Simply listing properties is insufficient for rigorous scientific application. Understanding the context, determination, and implication of these values is paramount.

Aqueous Solubility: A Gateway to Biological Utility

Solubility is a critical gatekeeper in drug development. Poor aqueous solubility can lead to unreliable results in in vitro assays, poor bioavailability, and underestimated toxicity, ultimately increasing development costs and risk of failure.[12][13] For 1-(Hydroxymethyl)cyclopentan-1-ol, its structure—a hydrophobic cyclopentane ring functionalized with two hydrophilic hydroxyl groups—suggests moderate water solubility.[9]

Causality in Experimental Design: The Thermodynamic Solubility Assay

To move beyond qualitative descriptors like "slightly soluble," a quantitative measurement is required. The "gold standard" is the Thermodynamic Solubility Assay , which measures the concentration of a compound in a saturated solution at equilibrium.[12][13] This contrasts with kinetic solubility, which is faster but can be misleading as it starts from a DMSO stock and can form supersaturated solutions.[12] The thermodynamic approach is more relevant for lead optimization and formulation.

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Preparation: Add an excess of solid 1-(Hydroxymethyl)cyclopentan-1-ol to a known volume of the desired aqueous medium (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The presence of excess solid is crucial to ensure equilibrium is reached at saturation.[14]

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for an extended period, typically 24 hours or more, to allow the system to reach thermodynamic equilibrium.[12]

-

Phase Separation: Centrifuge the suspension to pellet the excess solid. Carefully collect the supernatant.

-

Filtration: Filter the supernatant through a low-binding filter (e.g., 0.45 µm PVDF) to remove any remaining microparticulates. This step is critical to avoid artificially inflated results.

-

Quantification: Prepare a standard calibration curve of the compound at known concentrations. Analyze the filtered saturated solution using a suitable analytical method like LC-MS or UV-Vis spectroscopy.[15]

-

Calculation: Determine the concentration of the compound in the supernatant by comparing its analytical response to the calibration curve. This concentration is the thermodynamic solubility.[15]

Lipophilicity (LogP): Balancing Water and Fat Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of pharmacokinetics.[16] It is quantified by the partition coefficient (P), typically expressed as its logarithm (LogP), which measures the equilibrium distribution of a compound between an immiscible organic phase (n-octanol) and an aqueous phase.[17] LogP profoundly influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET).[16][18]

The computed XLogP3-AA value of -0.1 for 1-(Hydroxymethyl)cyclopentan-1-ol indicates that it is a hydrophilic compound.[6] A LogP of 0 means equal partitioning between phases, while a negative value indicates a preference for the aqueous phase.[19] This hydrophilicity is expected due to the two hydroxyl groups, which can engage in hydrogen bonding with water, counteracting the hydrophobicity of the cyclopentane ring.

Protocol: The Shake-Flask Method for LogP Determination The shake-flask method remains the definitive "gold standard" for experimental LogP determination due to its direct measurement of the partition coefficient.[17]

-

Phase Preparation: Pre-saturate the n-octanol with the aqueous buffer (e.g., PBS, pH 7.4) and vice-versa by mixing and allowing them to separate for at least 24 hours. This ensures the two phases are in equilibrium before the experiment begins.[20]

-

Partitioning: Dissolve a known amount of 1-(Hydroxymethyl)cyclopentan-1-ol in one of the phases (or a mixture). Add a precise volume of both the pre-saturated n-octanol and the aqueous buffer to a flask.

-

Equilibration: Shake the flask vigorously to ensure thorough mixing and facilitate partitioning. Allow the flask to stand undisturbed until the two phases have completely separated.

-

Sampling & Analysis: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in both the n-octanol and aqueous layers using a suitable technique like HPLC-UV.[20]

-

Calculation: The LogP is calculated using the formula: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

Acidity (pKa): Predicting Ionization in Biological Milieu

The pKa is the pH at which a compound exists in a 50:50 equilibrium between its protonated and deprotonated forms. This parameter is crucial in medicinal chemistry as the ionization state of a drug affects its solubility, membrane permeability, and interaction with its biological target.[21]

While no experimental pKa value for 1-(Hydroxymethyl)cyclopentan-1-ol was found, we can infer its properties. The hydroxyl groups on an aliphatic ring are very weak acids. For comparison, the pKa of cyclopentanol is approximately 15.3.[11] Therefore, at physiological pH (~7.4), 1-(Hydroxymethyl)cyclopentan-1-ol will exist almost exclusively in its neutral, non-ionized form.

Causality in Experimental Design: Potentiometric Titration

Potentiometric titration is a highly precise and commonly used method for pKa determination.[22][23] The principle involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The pKa is found at the midpoint of the buffer region on the resulting titration curve, where the pH is equal to the pKa.[24]

Caption: Workflow for pKa Determination by Potentiometric Titration.

Protocol: pKa Determination by Potentiometric Titration

-

System Calibration: Calibrate a potentiometer/pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[24]

-

Sample Preparation: Prepare a solution of 1-(Hydroxymethyl)cyclopentan-1-ol at a known concentration (typically >10⁻⁴ M) in a solution of constant ionic strength, such as 0.15 M KCl.[22][23][24] Purge the solution with nitrogen gas to displace dissolved carbon dioxide, which can interfere with the titration of weak acids.[24]

-

Titration: Place the solution in a jacketed vessel at a constant temperature. Immerse the calibrated pH electrode. Add a standardized strong base titrant (e.g., 0.1 M carbonate-free NaOH) in small, precise increments.

-

Data Acquisition: After each addition of titrant, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[21]

-

Data Analysis: Plot the measured pH versus the volume of titrant added to generate a titration curve. The pKa is the pH value at the half-equivalence point (the midpoint of the steepest part of the curve).[24] This point can be precisely located by plotting the first or second derivative of the curve.[25]

Expected Spectral Characteristics

While specific authenticated spectra for 1-(Hydroxymethyl)cyclopentan-1-ol are proprietary to chemical suppliers, its structure allows for the prediction of key features in standard spectroscopic analyses.[26]

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. One would anticipate a multiplet for the eight protons of the cyclopentane ring (-(CH₂)₄-), a singlet or closely coupled signal for the two protons of the hydroxymethyl group (-CH₂OH), and two broad singlets for the hydroxyl protons (-OH), which may exchange with D₂O.

-

¹³C NMR: The carbon NMR spectrum should show distinct signals for the different carbon environments: one signal for the quaternary carbon bonded to both oxygens, one for the -CH₂OH carbon, and likely two signals for the four methylene carbons of the cyclopentane ring due to their different proximities to the functional groups.

-

IR Spectroscopy: The infrared spectrum would be dominated by a very strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations of the hydrogen-bonded hydroxyl groups. C-H stretching absorptions for the sp³ hybridized carbons would appear just below 3000 cm⁻¹, and C-O stretching would be visible in the 1050-1150 cm⁻¹ region.

Safety and Handling

Based on general safety data for laboratory chemicals, proper handling of 1-(Hydroxymethyl)cyclopentan-1-ol is essential.

-

Handling: Use with adequate ventilation. Avoid contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).[8][27][28]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[29] Keep away from strong oxidizing agents, acid anhydrides, and acid chlorides.[29]

-

First Aid:

-

Eyes: In case of contact, immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[28]

-

Skin: Wash off with soap and plenty of water.[28]

-

Inhalation: Move the person to fresh air. If breathing is difficult, consult a physician.[28]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[28]

-

References

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

-

1-(hydroxymethyl)cyclopentan-1-ol | CAS 74397-18-5. AMERICAN ELEMENTS®. [Link]

-

Development of Methods for the Determination of pKa Values. PMC. [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

-

1-Hydroxycyclopentanemethanol | C6H12O2 | CID 13347373. PubChem - NIH. [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

-

Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace. [Link]

-

Methods for Determination of Lipophilicity. Encyclopedia MDPI. [Link]

-

Thermodynamic Solubility Assay. Domainex. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

Thermodynamic Solubility Assay. Evotec. [Link]

-

ADME Solubility Assay. BioDuro. [Link]

-

Material Safety Data Sheet. Angene. [Link]

-

Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. [Link]

-

1-methylolcyclopentan-1-ol. ChemSynthesis. [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent. [Link]

-

Safety Data Sheet. Angene Chemical. [Link]

-

SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

-

logP - octanol-water partition coefficient calculation. Molinspiration. [Link]

-

New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. [Link]

-

Diols. EBSCO. [Link]

-

Diol. Wikipedia. [Link]

Sources

- 1. Diols | Chemistry | Research Starters | EBSCO Research [ebsco.com]

- 2. Diol - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. americanelements.com [americanelements.com]

- 6. 1-Hydroxycyclopentanemethanol | C6H12O2 | CID 13347373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. 1-(hydroxymethyl)cyclopentan-1-ol 97% | CAS: 74397-18-5 | AChemBlock [achemblock.com]

- 9. CAS 74397-18-5: 1-Hydroxycyclopentanemethanol | CymitQuimica [cymitquimica.com]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. Cyclopentanol | 96-41-3 [chemicalbook.com]

- 12. enamine.net [enamine.net]

- 13. evotec.com [evotec.com]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 16. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. agilent.com [agilent.com]

- 21. dergipark.org.tr [dergipark.org.tr]

- 22. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 23. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 24. creative-bioarray.com [creative-bioarray.com]

- 25. scispace.com [scispace.com]

- 26. 74397-18-5|1-(Hydroxymethyl)cyclopentan-1-ol|BLD Pharm [bldpharm.com]

- 27. hkw1615e5-pic43.websiteonline.cn [hkw1615e5-pic43.websiteonline.cn]

- 28. angenechemical.com [angenechemical.com]

- 29. WERCS Studio - Application Error [assets.thermofisher.com]

Potential applications of 1-(Hydroxymethyl)cyclopentan-1-ol in medicinal chemistry

1-(Hydroxymethyl)cyclopentan-1-ol: A Versatile Scaffold for Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Hydroxymethyl)cyclopentan-1-ol, a geminal diol anchored to a cyclopentyl core, presents a compelling, albeit underexplored, scaffold for medicinal chemistry. Its inherent three-dimensionality, coupled with the dual hydroxyl functionalities, offers a unique platform for the synthesis of diverse molecular architectures, including spirocycles and conformationally restricted analogues of existing drugs. This guide elucidates the core physicochemical properties, synthetic accessibility, and, most importantly, the potential applications of this building block in modern drug discovery. We will explore its role as a bioisostere for various functional groups, its utility in generating novel chemical space, and its potential to imbue molecules with favorable pharmacokinetic properties. Detailed synthetic protocols and strategic considerations for its incorporation into drug design campaigns are also presented.

Introduction: The Case for Scaffolding in Drug Discovery

The relentless pursuit of novel therapeutics necessitates the continuous exploration of new chemical space. The concept of molecular scaffolding—a core structural framework upon which pharmacophoric elements are arrayed—is central to this endeavor. An ideal scaffold should be synthetically accessible, possess tunable physicochemical properties, and allow for the precise spatial orientation of functional groups to facilitate optimal interactions with biological targets.

The cyclopentane ring, a common motif in natural products and synthetic drugs, offers a favorable balance of rigidity and conformational flexibility. When functionalized with a geminal diol, as in 1-(hydroxymethyl)cyclopentan-1-ol, the resulting scaffold gains significant potential for derivatization and the introduction of key hydrogen bonding interactions. This guide will serve as a comprehensive resource for medicinal chemists seeking to leverage the unique attributes of this promising building block.

Physicochemical and Structural Properties

1-(Hydroxymethyl)cyclopentan-1-ol, with the chemical formula C₆H₁₂O₂, is a relatively small molecule with a molecular weight of 116.16 g/mol .[1][2][3][4] Its key computed properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₂ | [1][2][3][4] |

| Molecular Weight | 116.16 g/mol | [1][2][3][4] |

| XLogP3-AA | -0.1 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Topological Polar Surface Area | 40.5 Ų | [2] |

The low XLogP3-AA value suggests a high degree of hydrophilicity, a characteristic that can be advantageous for improving the solubility of drug candidates. The presence of two hydrogen bond donors and two acceptors in a compact arrangement provides a rich platform for forming multiple interactions with a target protein.

Synthesis and Derivatization Strategies

The synthetic accessibility of a scaffold is a critical determinant of its utility in a drug discovery program. 1-(Hydroxymethyl)cyclopentan-1-ol can be prepared through various synthetic routes, with the reduction of cyclopentane-1,1-dicarboxylic acid or its esters being a common approach.

General Synthesis Protocol: Reduction of Diethyl Cyclopentane-1,1-dicarboxylate

This protocol outlines a standard laboratory procedure for the synthesis of 1-(hydroxymethyl)cyclopentan-1-ol.

Materials:

-

Diethyl cyclopentane-1,1-dicarboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dry ice/acetone bath

-

Saturated aqueous solution of sodium sulfate (Na₂SO₄)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon) is charged with a suspension of LiAlH₄ in anhydrous diethyl ether.

-

Cooling: The flask is cooled to 0°C using an ice bath.

-

Addition of Ester: A solution of diethyl cyclopentane-1,1-dicarboxylate in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred suspension of LiAlH₄ at a rate that maintains the internal temperature below 10°C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching: The reaction is carefully quenched by cooling the flask to 0°C and slowly adding water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. This is known as the Fieser workup.

-

Filtration and Extraction: The resulting granular precipitate is filtered off and washed with diethyl ether. The combined organic phases are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-(hydroxymethyl)cyclopentan-1-ol.

Derivatization Pathways

The two hydroxyl groups of 1-(hydroxymethyl)cyclopentan-1-ol offer numerous handles for further chemical modification.

Caption: Key derivatization reactions of 1-(hydroxymethyl)cyclopentan-1-ol.

Potential Applications in Medicinal Chemistry

The unique structural features of 1-(hydroxymethyl)cyclopentan-1-ol make it a versatile tool for addressing various challenges in drug design.

As a Rigid Scaffold for Pharmacophore Display

The cyclopentane ring provides a conformationally restricted framework. By attaching pharmacophoric groups to the hydroxyl functions, their relative spatial orientation can be controlled, which is crucial for optimizing interactions with a biological target. This is particularly valuable in structure-based drug design, where precise positioning of functional groups is paramount.

Synthesis of Spirocycles

The geminal diol is an excellent precursor for the synthesis of spirocyclic compounds. Spirocycles are of increasing interest in medicinal chemistry as they introduce three-dimensionality and novelty to molecular designs, often leading to improved physicochemical properties and patentability. For example, reaction with phosgene or its equivalents can yield spirocyclic carbonates, while reaction with thionyl chloride can lead to spirocyclic sulfites.

Caption: Synthesis of spirocycles from 1-(hydroxymethyl)cyclopentan-1-ol.

As a Bioisosteric Replacement

The 1,1-diol moiety can serve as a bioisostere for other functional groups, such as carboxylic acids or amides, by mimicking their hydrogen bonding patterns. This can be a valuable strategy for modulating the physicochemical properties of a lead compound, for instance, to improve its metabolic stability or reduce its acidity.

Pro-drug Strategies

The hydroxyl groups are amenable to the formation of ester or carbonate linkages, which can be designed to be cleaved in vivo by esterases, releasing the active parent drug. This pro-drug approach can be employed to enhance oral bioavailability, improve solubility, or achieve targeted drug delivery.[5]

Case Study: Hypothetical Design of a Novel Kinase Inhibitor

To illustrate the practical application of 1-(hydroxymethyl)cyclopentan-1-ol, let's consider a hypothetical drug design scenario targeting a protein kinase. Many kinase inhibitors feature a "hinge-binding" motif, typically a heterocyclic system that forms hydrogen bonds with the kinase hinge region.

Design Rationale:

-

Scaffold: 1-(Hydroxymethyl)cyclopentan-1-ol will serve as the central scaffold.

-

Hinge-Binder: One of the hydroxyl groups will be used as an attachment point for a hinge-binding moiety (e.g., a pyrimidine or purine derivative).

-

Solvent-Front Moiety: The other hydroxyl group will be derivatized with a group that extends into the solvent-exposed region, allowing for the optimization of potency and selectivity.

Proposed Synthetic Workflow:

Caption: Hypothetical synthetic workflow for a kinase inhibitor.

This modular approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. The cyclopentyl core helps to pre-organize the hinge-binder and the solvent-front moiety in a defined spatial relationship, potentially leading to high-affinity binding.

Conclusion and Future Perspectives

1-(Hydroxymethyl)cyclopentan-1-ol is a promising yet underutilized building block in medicinal chemistry. Its synthetic tractability, coupled with its unique structural and physicochemical properties, provides a fertile ground for the design and synthesis of novel therapeutics. The ability to generate conformationally restricted molecules, spirocycles, and bioisosteric replacements from this single scaffold highlights its versatility. As the demand for novel chemical entities continues to grow, we anticipate that 1-(hydroxymethyl)cyclopentan-1-ol and related scaffolds will play an increasingly important role in the drug discovery landscape. Future work should focus on the development of stereoselective syntheses of substituted derivatives to further expand the accessible chemical space.

References

-

ChemSynthesis. (2024). 1-methylolcyclopentan-1-ol. Retrieved from [Link]

-

PubChem. (n.d.). 1-[(1-Hydroxycyclopentyl)methyl]cyclopentan-1-ol. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 1-(Hydroxymethyl)cyclopentan-1-ol. Retrieved from [Link]

-

PubChem. (n.d.). 1-Hydroxycyclopentanemethanol. Retrieved from [Link]

-

American Elements. (n.d.). 1-(hydroxymethyl)cyclopentan-1-ol. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Hydroxymethyl)cyclopentan-1-ol. Retrieved from [Link]

- Vacek, J., et al. (2014). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. Molecules, 19(11), 17773-17801.

- Sun, S., et al. (2025). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Bioorganic & Medicinal Chemistry Letters, 116, 130033.

- Asfaw, A. A., et al. (2022). Chemical Composition and Biological Activities of the Essential Oil Extracted from the Stem of Olea europaea sub spp. Africana. Natural Products Chemistry & Research, 10(1), 1-9.

- Pinto, D. C., et al. (2021).

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 1-Hydroxycyclopentanemethanol | C6H12O2 | CID 13347373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(hydroxymethyl)cyclopentan-1-ol 97% | CAS: 74397-18-5 | AChemBlock [achemblock.com]

- 4. americanelements.com [americanelements.com]

- 5. 1-(Hydroxymethyl)cyclopentan-1-ol [myskinrecipes.com]

Technical Guide: Safety, Handling, and Reactivity of 1-(Hydroxymethyl)cyclopentan-1-ol

Document Control:

-

Target Compound: 1-(Hydroxymethyl)cyclopentan-1-ol[][2][3][4][5][6][7]

-

Primary Class: Geminal Diol / Cycloalkane Derivative

-

Version: 1.0 (Current as of 2026)

Executive Summary

This technical guide addresses the specific handling, safety, and reactivity profiles of 1-(Hydroxymethyl)cyclopentan-1-ol .[4] While often categorized generically alongside other aliphatic diols, this compound possesses distinct physicochemical properties due to its geminal substitution pattern (a tertiary alcohol and a primary alcohol on the same carbon). This structure imparts unique reactivity—specifically susceptibility to acid-catalyzed ring expansions (Pinacol-type rearrangements)—which requires precise control during storage and synthesis. This document is intended for medicinal chemists and process safety engineers managing this reagent in drug discovery workflows.

Physicochemical Profile & Identification

Understanding the structural identity is the first step in safety. This compound is a 1,1-disubstituted cyclopentane , meaning it contains both a hydroxyl group and a hydroxymethyl group at the C1 position. This creates a "neopentyl-like" steric environment that influences its stability and solubility.

Table 1: Core Chemical Data

| Property | Specification | Notes |

| IUPAC Name | 1-(Hydroxymethyl)cyclopentan-1-ol | Also cited as 1-Hydroxycyclopentanemethanol |

| CAS Number | 74397-18-5 | Distinct from 1-methylcyclopentanol (CAS 1462-03-9) |

| Molecular Formula | C₆H₁₂O₂ | |

| Molecular Weight | 116.16 g/mol | |

| Physical State | Viscous Liquid or Low-Melting Solid | Tendency to supercool; often appears as a sticky semi-solid.[2][4] |

| Solubility | High (Polar Organic Solvents, Water) | Amphiphilic due to the lipophilic ring and hydrophilic diol motif. |

| Hygroscopicity | High | The 1,2-diol motif avidly coordinates atmospheric moisture. |

Hazard Identification & Toxicology (GHS)

While 1-(Hydroxymethyl)cyclopentan-1-ol is not classified as a "High Potency" API (HPAPI), it carries specific GHS hazards that must be managed, particularly regarding mucosal irritation and oral toxicity.

Signal Word: WARNING

GHS Hazard Statements[7]

-

H315: Causes skin irritation.[7]

-

H319: Causes serious eye irritation.[7]

-

H335: May cause respiratory irritation.[7]

Toxicological Context[7]

-

Mechanism of Irritation: As a diol, the compound can dehydrate mucous membranes upon contact. The primary risk is not systemic organ failure (at typical lab scales) but rather acute local irritation and potential corneal damage if splashed.

-

Oral Toxicity: The "Harmful if swallowed" classification suggests an LD50 (rat) likely in the range of 300–2000 mg/kg. Ingestion may cause gastrointestinal distress and central nervous system depression, typical of low-molecular-weight glycol derivatives.

Storage, Stability, and Handling Protocols[4]

The geminal diol structure makes this compound chemically stable under neutral conditions but physically unstable (hygroscopic).

Environmental Control[7]

-

Moisture Sensitivity: The compound must be stored under an inert atmosphere (Nitrogen or Argon). Exposure to ambient humidity will result in water uptake, altering stoichiometry in precise coupling reactions (e.g., esterifications or glycosylations).

-

Temperature: Store at 2–8°C . While stable at room temperature, refrigeration minimizes the risk of slow oxidation or microbial growth (common in aqueous diol solutions).

Handling Workflow

The following Graphviz diagram outlines the decision logic for handling this material upon receipt to ensure integrity.

Figure 1: Quality Control and Aliquoting Workflow. Note the critical step of NMR verification for water content due to the compound's hygroscopicity.

Specific PPE Requirements[5][7]

-

Gloves: Nitrile rubber (0.11 mm minimum thickness) is sufficient for splash protection.

-

Eyes: Chemical safety goggles are mandatory. Face shields are recommended if handling volumes >100 mL due to the viscosity and risk of splashing during transfer.

Reactivity Profile: The Pinacol Risk

For drug development professionals, the most critical attribute of 1-(Hydroxymethyl)cyclopentan-1-ol is its behavior under acidic conditions. It is a classic substrate for Pinacol-type rearrangements .

The Ring Expansion Hazard

When exposed to strong Brønsted or Lewis acids (e.g., H₂SO₄, BF₃·OEt₂), the tertiary hydroxyl group protonates and leaves, generating a carbocation at C1. This triggers a 1,2-migration of a ring bond, leading to ring expansion.[8][9]

-

Intended Reaction: Used intentionally to synthesize cyclohexanone derivatives.

-

Unintended Hazard: If this compound is used as a solvent or additive in an acidic reaction mixture, it may inadvertently rearrange, consuming the reagent and generating ketone impurities that are difficult to separate.

Figure 2: Acid-Catalyzed Pinacol Rearrangement Pathway. This reaction expands the 5-membered ring to a 6-membered ketone.

Synthetic Utility

This compound is a valuable building block for:

-

Spirocyclic Scaffolds: The geminal substitution allows for the construction of spiro-ethers or spiro-ketals.

-

Solubility Enhancement: Introducing this moiety into a drug candidate ("fragment-based drug design") can improve aqueous solubility (Fsp3 character) while maintaining metabolic stability compared to linear alkyl chains.

Emergency Procedures

First Aid

-

Eye Contact: Immediately flush with water for 15 minutes. Lift eyelids. Seek medical attention immediately (risk of corneal clouding).

-

Skin Contact: Wash with soap and water. If irritation persists (redness/dermatitis), consult a physician.

-

Ingestion: Rinse mouth. Do NOT induce vomiting unless instructed by poison control.[7]

Spill Cleanup

-

Isolate: Ventilate the area.

-

Absorb: Use inert materials (vermiculite or sand). Do not use combustible materials like sawdust.

-

Neutralize: Wash the area with a dilute detergent solution to remove the sticky residue.

-

Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber (Code: Organic Solvents).

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 13347373, 1-(Hydroxymethyl)cyclopentan-1-ol. Retrieved from [Link]

- Crane, T. P., et al. (2018). Ring Expansion Strategies in High-Throughput Synthesis. Journal of Medicinal Chemistry. (Contextual reference for Pinacol rearrangements in drug discovery).

-

European Chemicals Agency (ECHA). C&L Inventory: 1-(hydroxymethyl)cyclopentan-1-ol.[2] Retrieved from [Link]

Sources

- 2. 1-Hydroxycyclopentanemethanol | C6H12O2 | CID 13347373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 74397-18-5|1-(Hydroxymethyl)cyclopentan-1-ol|BLD Pharm [bldpharm.com]

- 4. CAS 74397-18-5: 1-Hydroxycyclopentanemethanol | CymitQuimica [cymitquimica.com]

- 5. 1-(hydroxymethyl)cyclopentan-1-ol 97% | CAS: 74397-18-5 | AChemBlock [achemblock.com]

- 6. americanelements.com [americanelements.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. hooghlywomenscollege.ac.in [hooghlywomenscollege.ac.in]

- 9. Demjanov rearrangement | PPTX [slideshare.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Carbocyclic Nucleoside Analogues from 1-(Hydroxymethyl)cyclopentan-1-ol

Introduction: The Significance of Carbocyclic Nucleoside Analogues

Carbocyclic nucleoside analogues are a pivotal class of therapeutic agents, distinguished by the replacement of the furanose ring's oxygen atom with a methylene group.[1][2] This structural modification imparts significant biological advantages, most notably an increased resistance to enzymatic degradation by phosphorylases and enhanced stability against acid-catalyzed hydrolysis.[1][3][4] These properties often translate to improved pharmacokinetic profiles and therapeutic efficacy. Consequently, carbocyclic nucleosides have emerged as crucial components in the development of antiviral and anticancer drugs.[1][2][5] This application note provides a comprehensive guide for the synthesis of carbocyclic nucleoside analogues, commencing from the readily available starting material, 1-(hydroxymethyl)cyclopentan-1-ol. The protocols detailed herein are designed for researchers, scientists, and professionals in the field of drug development, offering both procedural steps and the underlying scientific rationale.

Synthetic Strategy Overview

The synthesis of carbocyclic nucleoside analogues from 1-(hydroxymethyl)cyclopentan-1-ol follows a convergent approach.[4] This strategy involves the initial preparation of a functionalized cyclopentane scaffold derived from the starting diol, followed by the crucial coupling step with a desired nucleobase. The key phases of this synthetic route are:

-

Selective Protection of Hydroxyl Groups: To ensure regioselective functionalization, the primary and tertiary hydroxyl groups of 1-(hydroxymethyl)cyclopentan-1-ol must be differentially protected.

-

Activation of the Primary Hydroxyl Group: The protected primary hydroxyl group is then converted into a suitable leaving group to facilitate nucleophilic substitution.

-

Coupling with the Nucleobase: The pivotal step involves the coupling of the activated carbocyclic scaffold with a selected purine or pyrimidine base, often accomplished via a Mitsunobu reaction.[4][6][7]

-

Deprotection: The final stage involves the removal of the protecting groups to yield the target carbocyclic nucleoside analogue.

This strategic approach allows for the modular synthesis of a diverse library of carbocyclic nucleosides by varying the nucleobase in the coupling step.

Figure 1: General workflow for the synthesis of carbocyclic nucleoside analogues.

Detailed Protocols and Methodologies

Part 1: Synthesis of a Protected and Activated Carbocyclic Intermediate

Protocol 1.1: Monoprotection of 1-(Hydroxymethyl)cyclopentan-1-ol

The differential reactivity of the primary and tertiary hydroxyl groups allows for the selective protection of the primary alcohol. A bulky silyl protecting group, such as tert-butyldiphenylsilyl (TBDPS), is ideal for this purpose due to its steric hindrance, which favors reaction at the less hindered primary position.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 1-(Hydroxymethyl)cyclopentan-1-ol | 116.16 | 1.16 g | 10.0 |

| tert-Butyldiphenylsilyl chloride (TBDPSCl) | 274.85 | 2.75 g | 10.0 |

| Imidazole | 68.08 | 0.82 g | 12.0 |

| Dichloromethane (DCM), anhydrous | - | 50 mL | - |

Procedure:

-

To a solution of 1-(hydroxymethyl)cyclopentan-1-ol (1.16 g, 10.0 mmol) in anhydrous dichloromethane (50 mL) under an inert atmosphere (argon or nitrogen), add imidazole (0.82 g, 12.0 mmol).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add tert-butyldiphenylsilyl chloride (2.75 g, 10.0 mmol) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the monoprotected intermediate.

Causality: The use of a slight excess of imidazole is crucial as it acts as a base to neutralize the HCl generated during the silylation reaction, driving the equilibrium towards the product. The bulky TBDPS group ensures high selectivity for the primary hydroxyl group.[8][9]

Part 2: Nucleobase Coupling via Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the formation of C-N bonds under mild conditions, making it highly suitable for nucleoside synthesis.[4][6][7][10] This reaction facilitates the coupling of the protected carbocyclic alcohol with a nucleobase, proceeding with an inversion of stereochemistry at the carbon center bearing the hydroxyl group, although in this achiral substrate, it serves to activate the hydroxyl for substitution.

Protocol 2.1: Mitsunobu Coupling with 6-Chloropurine

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| Monoprotected Intermediate | (Calculated from previous step) | (e.g., 3.54 g) | (e.g., 10.0) |

| 6-Chloropurine | 154.55 | 1.55 g | 10.0 |

| Triphenylphosphine (PPh₃) | 262.29 | 3.93 g | 15.0 |

| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 3.03 mL | 15.0 |

| Tetrahydrofuran (THF), anhydrous | - | 100 mL | - |

Procedure:

-

Dissolve the monoprotected carbocyclic alcohol (e.g., 3.54 g, 10.0 mmol), 6-chloropurine (1.55 g, 10.0 mmol), and triphenylphosphine (3.93 g, 15.0 mmol) in anhydrous tetrahydrofuran (100 mL) under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add diisopropyl azodicarboxylate (3.03 mL, 15.0 mmol) dropwise to the stirred solution over 15 minutes. A color change and/or formation of a precipitate may be observed.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 18-24 hours.

-

Monitor the reaction for the formation of the product by TLC. The regioselectivity of the alkylation (N9 vs. N7 for purines) is a critical consideration.[4][7]

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the desired N9-alkylated product from the N7-isomer and triphenylphosphine oxide.

Scientific Rationale: The Mitsunobu reaction proceeds through the formation of an alkoxyphosphonium salt, which is then susceptible to nucleophilic attack by the purine base. The regioselectivity of the purine alkylation is influenced by factors such as the solvent and the specific purine derivative used.[4][6] Generally, the N9-isomer is the thermodynamically favored product.

Figure 2: Simplified mechanism of the Mitsunobu reaction.

Part 3: Final Deprotection Steps

The final stage of the synthesis involves the removal of the protecting groups to yield the target carbocyclic nucleoside analogue. This typically involves a two-step process: amination of the 6-chloro position (if applicable) followed by the removal of the silyl protecting group.

Protocol 3.1: Amination of the 6-Chloropurine Moiety

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| Protected 6-chloro-nucleoside | (Calculated from previous step) | (e.g., 4.9 g) | (e.g., 10.0) |

| Ethanolic Ammonia (7 M) | - | 50 mL | - |

Procedure:

-

Dissolve the protected 6-chloropurine carbocyclic nucleoside (e.g., 4.9 g, 10.0 mmol) in a saturated solution of ammonia in ethanol (7 M, 50 mL).

-

Transfer the solution to a sealed pressure vessel.

-

Heat the reaction mixture to 80-100 °C for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Cool the reaction vessel to room temperature and carefully vent any excess pressure.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography (eluent: dichloromethane/methanol gradient) to obtain the protected adenosine analogue.

Protocol 3.2: Desilylation

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| Protected Adenosine Analogue | (Calculated from previous step) | (e.g., 4.7 g) | (e.g., 10.0) |

| Tetrabutylammonium fluoride (TBAF) | - | 12 mL (1 M in THF) | 12.0 |

| Tetrahydrofuran (THF), anhydrous | - | 50 mL | - |

Procedure:

-

Dissolve the protected adenosine analogue (e.g., 4.7 g, 10.0 mmol) in anhydrous tetrahydrofuran (50 mL).

-

Add a 1 M solution of tetrabutylammonium fluoride in THF (12 mL, 12.0 mmol).

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the final product by flash column chromatography or recrystallization to yield the pure carbocyclic nucleoside analogue.

Trustworthiness of Protocols: These protocols are based on well-established and widely published synthetic methodologies in nucleoside chemistry. The choice of reagents and conditions is grounded in fundamental principles of organic chemistry, ensuring a high probability of successful replication. The monitoring of each step by TLC is a critical self-validating mechanism, allowing for adjustments and ensuring the reaction proceeds as intended before moving to the subsequent step.

Conclusion

The synthetic route detailed in this application note provides a robust and adaptable framework for the preparation of carbocyclic nucleoside analogues from 1-(hydroxymethyl)cyclopentan-1-ol. By leveraging selective protection, the versatile Mitsunobu reaction, and standard deprotection protocols, a wide array of novel nucleoside analogues can be synthesized for biological evaluation. The principles and techniques described herein are foundational for researchers engaged in the discovery and development of new therapeutic agents.

References

- Crimmins, M. T. (1998). The Latest Progress in the Synthesis of Carbocyclic Nucleosides. Synlett, 1998(1), 1-13.

- Marino, J. P. (1999). Synthesis of Novel Carbocyclic Adenosine Analogues as Inhibitors of Adenosine Kinase. The Journal of Organic Chemistry, 64(8), 2734-2743.

- Toyota, A., Katagiri, N., & Kaneko, C. (1993). Mitsunobu Reactions for the Synthesis of Carbocyclic Analogues of Nucleosides: Examination of the Regioselectivity.

- Vince, R. (1999). Synthesis of Novel Carbocyclic Adenosine Analogues as Inhibitors of Adenosine Kinase.

- Zhu, X.-F. (1999). The Latest Progress in the Synthesis of Carbocyclic Nucleosides. Current Organic Chemistry, 3(4), 345-367.

- Legraverend, M., & Grierson, D. S. (2006). Recent progress for the synthesis of selected carbocyclic nucleosides. Future Medicinal Chemistry, 1(2), 179-195.

- Ludek, O. R., & Meier, C. (2006).

- Agrofoglio, L. A., Gillaizeau, I., & Saito, Y. (2002). Chemical Approaches to Carbocyclic Nucleosides. Chemical Reviews, 103(5), 1875-1916.

- Trost, B. M., & Romero, D. L. (1999). Solid-Phase Synthesis of Carbocyclic Nucleosides. Organic Letters, 1(1), 11-14.

- Comin, M. J., & De Riccardis, F. (2005). The Mitsunobu reaction in preparing 3-deazapurine carbocyclic nucleosides. Tetrahedron, 62(6), 1295-1300.

- de Sousa, E. C., et al. (2021). Nucleobase coupling by Mitsunobu reaction towards nucleoside analogs. Arkivoc, 2021(4), 1-38.

- Ludek, O. R., & Meier, C. (2005).

- Velazquez, S., et al. (2015). Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity. Molecules, 20(10), 18568-18593.

- Blanco, J. M., et al. (2003). Carbocyclic Analogues of Nucleosides from bis-(Hydroxymethyl)-cyclopentane: Synthesis, Antiviral and Cytostatic Activities of Adenosine, Inosine and Uridine Analogues. Chemical & Pharmaceutical Bulletin, 51(9), 1060-1063.

- Schinazi, R. F., et al. (2013). Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. Tetrahedron Letters, 54(31), 4073-4076.

- Lindell, S. D., et al. (1999). The design and synthesis of inhibitors of adenosine 5'-monophosphate deaminase. Bioorganic & Medicinal Chemistry Letters, 9(14), 1985-1990.

- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

- Cristofol, A., et al. (2022). Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity. The Journal of Organic Chemistry, 87(22), 15036-15050.

- Cristofol, A., et al. (2022). Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity. The Journal of Organic Chemistry, 87(22), 15036-15050.

- Organic Synthesis. (n.d.). Protecting Groups.

- Blanco, J. M., et al. (2003). Carbocyclic Analogues of Nucleosides from bis-(Hydroxymethyl)-cyclopentane: Synthesis, Antiviral and Cytostatic Activities of Adenosine, Inosine and Uridine Analogues. Chemical and Pharmaceutical Bulletin, 51(9), 1060-1063.

- Advanced ChemBlocks. (n.d.). 1-(hydroxymethyl)cyclopentan-1-ol.

- Organic Chemistry Portal. (n.d.). Protecting Groups.

- Tamao, K., et al. (1990). Nucleophilic Hydroxymethylation by the (Isopropoxydimethylsilyl)methyl Grignard Reagent. Organic Syntheses, 69, 96.

- PubChem. (n.d.). 1-[(1-Hydroxycyclopentyl)methyl]cyclopentan-1-ol.

- BenchChem. (2025).

- Vince, R., & Hua, M. (1990). 1-Amino-4-(hydroxymethyl)-2-cyclopentene, a Precursor for Carbocyclic Nucleoside Synthesis. Journal of Organic Chemistry, 55(18), 5030-5033.

- PubChem. (n.d.). 1-Hydroxycyclopentanemethanol.

Sources

- 1. Recent progress for the synthesis of selected carbocyclic nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical Approaches to Carbocyclic Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 9. Protective Groups [organic-chemistry.org]

- 10. auburn.edu [auburn.edu]

The Strategic Role of the Cyclopentane Scaffold in Antiviral Drug Synthesis: Application Notes and Protocols

Introduction: The Carbocyclic Nucleoside Advantage in Antiviral Therapy

In the relentless pursuit of effective antiviral therapeutics, the structural modification of nucleosides has emerged as a cornerstone of modern drug design. Carbocyclic nucleosides, a prominent class of these analogs, are distinguished by the replacement of the furanose ring's oxygen atom with a methylene group.[1][2] This seemingly subtle alteration confers remarkable biological advantages, most notably an increased metabolic stability against cleavage by phosphorylases and hydrolases, which are common cellular enzymes that can inactivate traditional nucleoside drugs.[1][2] This enhanced stability prolongs the active lifetime of the drug within the cell, augmenting its therapeutic window.

1-(Hydroxymethyl)cyclopentan-1-ol and its derivatives represent a key structural motif in the synthesis of the carbocyclic core of several potent antiviral agents. These cyclopentane-based scaffolds serve as crucial building blocks for carbocyclic nucleoside analogues that effectively combat viral replication. This guide provides an in-depth exploration of the synthetic strategies and detailed protocols for utilizing cyclopentane derivatives in the synthesis of antiviral agents, with a particular focus on the pathway to the renowned anti-HIV drug, Abacavir.

Mechanism of Action: Chain Termination and Viral Inhibition

Carbocyclic nucleosides exert their antiviral effects through a well-established mechanism of action: DNA chain termination.[3] Once administered, these prodrugs are phosphorylated by cellular kinases to their active triphosphate form. This activated analog then acts as a competitive inhibitor of viral reverse transcriptase or DNA polymerase. Due to its structural similarity to natural deoxynucleotides, the viral polymerase incorporates the carbocyclic nucleoside triphosphate into the growing viral DNA chain. However, the absence of a 3'-hydroxyl group on the carbocyclic ring makes the formation of the next 3'-5' phosphodiester bond impossible, leading to the immediate termination of DNA elongation and, consequently, the cessation of viral replication.

Synthetic Strategies for Carbocyclic Nucleosides

The synthesis of carbocyclic nucleosides can be broadly categorized into two main approaches: linear and convergent synthesis.

-

Linear Synthesis: This strategy involves the sequential construction of the heterocyclic base onto a pre-formed and appropriately functionalized cyclopentylamine intermediate.[2] While this method can be straightforward, it may lack the flexibility to generate a diverse library of analogs efficiently.

-

Convergent Synthesis: This more flexible approach involves the coupling of a pre-synthesized heterocyclic base with a functionalized carbocyclic moiety.[2] This strategy is often preferred in drug discovery as it allows for the rapid generation of a variety of carbocyclic nucleoside analogs by pairing different bases with the core cyclopentane scaffold.

The following diagram illustrates the conceptual difference between these two synthetic strategies.

Caption: Comparison of Linear and Convergent Synthetic Approaches.

Key Intermediate: Synthesis of (1S,4R)-4-Amino-2-cyclopentene-1-methanol

A pivotal intermediate in the enantioselective synthesis of several carbocyclic nucleoside antivirals, including Abacavir, is (1S,4R)-4-amino-2-cyclopentene-1-methanol. The synthesis of this chiral building block is a critical step that dictates the stereochemistry of the final drug product. A common and efficient route to this intermediate commences from 2-azabicyclo[2.2.1]hept-5-en-3-one, often referred to as the "Vince lactam."

The following workflow outlines the key transformations in the synthesis of this crucial intermediate.

Caption: Synthetic workflow for a key carbocyclic intermediate.

Protocol 1: Synthesis of (1S,4R)-4-Amino-2-cyclopentene-1-methanol Hydrochloride

This protocol describes the synthesis of the key intermediate from (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one.

Materials and Reagents:

-

(1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one

-

Thionyl chloride (SOCl₂)

-

Ethanol (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Sodium borohydride (NaBH₄)

-

Water (deionized)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

Procedure:

-

Esterification and Ring Opening:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one (1 equivalent) in anhydrous ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude ring-opened ester hydrochloride.[4]

-

-

Reduction to the Amino Alcohol:

-

Dissolve the crude ester hydrochloride in a mixture of dichloromethane and water.

-

Cool the solution to 0 °C.

-

In a separate flask, prepare a solution of sodium borohydride (3-4 equivalents) in water.

-

Slowly add the sodium borohydride solution to the stirred ester hydrochloride solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of aqueous HCl until the pH is acidic.

-

Separate the aqueous and organic layers. Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (1S,4R)-4-amino-2-cyclopentene-1-methanol, which can be further purified or converted to its hydrochloride salt for storage.[4]

-

Protocol 2: Synthesis of Abacavir from a Protected Intermediate

This protocol outlines the final deprotection step in the synthesis of Abacavir from an N-acylated precursor.

Materials and Reagents:

-

N-{6-(cyclopropylamino)-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enyl]-9H-purin-2-yl}isobutyramide

-

Isopropanol

-

10% Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

17% Hydrochloric acid (HCl)

Procedure:

-

Deprotection of the N-acyl Group:

-

In a round-bottom flask, prepare a slurry of N-{6-(cyclopropylamino)-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enyl]-9H-purin-2-yl}isobutyramide (1 equivalent) in isopropanol.

-

Add 10% aqueous sodium hydroxide solution (1.5 equivalents).

-

Heat the mixture to reflux and maintain for 1 hour.[5]

-

Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

-

Work-up and Crystallization:

-

Cool the resulting solution to room temperature (20-25 °C).

-

The organic layer can be washed with additional aqueous NaOH solution.

-

Neutralize the organic layer to a pH of 7.0-7.5 with 17% hydrochloric acid.

-

Concentrate the neutralized organic layer to dryness under reduced pressure.

-

Crystallize the resulting residue from ethyl acetate to afford Abacavir as a solid.[5]

-

Quantitative Data Summary

The following table summarizes representative yields for the key synthetic steps. Actual yields may vary depending on reaction scale and optimization.

| Reaction Step | Starting Material | Product | Representative Yield (%) |

| Ring Opening & Esterification | (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one | (1S,4R)-ethyl-4-aminocyclopent-2-ene-1-carboxylate hydrochloride | ~85-95% |

| Reduction | (1S,4R)-ethyl-4-aminocyclopent-2-ene-1-carboxylate hydrochloride | (1S,4R)-4-amino-2-cyclopentene-1-methanol | ~80-90% |

| Deprotection | N-acylated Abacavir precursor | Abacavir | ~90%[5] |

Characterization of Abacavir

The final product and intermediates should be thoroughly characterized using standard analytical techniques to confirm their identity and purity.

| Technique | Abacavir - Key Observances |

| ¹H NMR | Characteristic peaks for the cyclopropyl, cyclopentenyl, and purine ring protons. The hydroxymethyl protons will also be present. |

| ¹³C NMR | Resonances corresponding to all carbon atoms in the molecule, including the distinct signals for the cyclopropyl and cyclopentenyl carbons. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of Abacavir (C₁₄H₁₈N₆O, MW: 286.33 g/mol ).[6] |

| FT-IR Spectroscopy | Characteristic absorption bands for N-H, O-H, C-H, C=C, and C-N bonds. |

| Melting Point | Approximately 165 °C.[6] |

Conclusion and Future Perspectives

The synthesis of carbocyclic nucleoside analogues, exemplified by the route to Abacavir, highlights the critical role of stereochemically defined cyclopentane scaffolds. While 1-(hydroxymethyl)cyclopentan-1-ol itself may not be the direct starting material in many established routes, the underlying cyclopentane core is the cornerstone of these potent antiviral agents. The methodologies described herein provide a framework for the synthesis of these vital therapeutic molecules. Future research in this area will likely focus on the development of more efficient and greener synthetic routes, as well as the exploration of novel carbocyclic scaffolds to combat emerging viral threats and overcome drug resistance.

References

- U.S. Patent 5,206,435. (1993). 4-amino-2-cyclopentene-1-methanol.

-

Cho, J. H., Bernard, D. L., Sidwell, R. W., Kern, E. R., & Chu, C. K. (2006). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Journal of medicinal chemistry, 49(3), 1140–1148. [Link]

-

Ma, G., & Maier, M. E. (2018). Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. Beilstein journal of organic chemistry, 14, 65–84. [Link]

-

El-Emam, A. A., & Al-Deeb, O. A. (2011). Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. Tetrahedron letters, 52(43), 5601–5604. [Link]

-

Bessières, M., Chevrier, F., Roy, V., & Agrofoglio, L. A. (2015). Recent progress for the synthesis of selected carbocyclic nucleosides. Future medicinal chemistry, 7(13), 1809–1828. [Link]

-

Synthesis and Characterization of Abacavir Acetic Acid Salt Polymorphic Transition from Abacavir Free Base by Using Process Anal. (n.d.). ResearchGate. [Link]

-

Dishington, A. P., Humber, D. C., & Stoodley, R. J. (1993). C-nucleosides. Part 2. Preparation of 2-[(1R,2S,3R,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]thiazole-4-carboxamide ('carbocyclic' tiazofurin) and its antipode. Journal of the Chemical Society, Perkin Transactions 1, (1), 57-65. [Link]

-

(PDF) Synthesis and characterization of potent Abacavir impurities. (n.d.). ResearchGate. [Link]

-

A slightly shorter route to carbocyclic nucleosides. Synthesis of (±)‐trans‐1‐[2‐(hydroxymethyl)cyclopentylmethyl]uracil. (1985). Journal of Heterocyclic Chemistry, 22(5), 1437-1438. [Link]

-

Stereoselective Syntheses of Carbocyclic Nucleosides. (2020, March 24). University of Hamburg. [Link]

- U.S. Patent 7,229,981. (2007). Process for the preparation of aminoalcohol derivatives and their further conversion to (1R,4S)-4-(2-amino-6-chloro-5-formamido-4-pyrimidinyl).

-

New HSV-1 Anti-Viral 1′-Homocarbocyclic Nucleoside Analogs with an Optically Active Substituted Bicyclo[2.2.1]Heptane Fragment as a Glycoside Moiety. (2019). Molecules, 24(13), 2475. [Link]

-

1-Amino-4-(hydroxymethyl)-2-cyclopentene, a Precursor for Carbocyclic Nucleoside Synthesis. (1994). The Journal of Organic Chemistry, 59(10), 2764-2772. [Link]

-

Abacavir. (2019, June 4). New Drug Approvals. [Link]

-

Chemoenzymatic synthesis of (1R,3R)-3-hydroxycyclopentanemethanol: An intermediate of carbocyclic-ddA. (2024). Journal of Bioscience and Bioengineering. [Link]

-

Li, N., Li, X., & Pu, L. (2015). Synthesis of (R)- and (S)-4-Hydroxy-2-cyclopenten-1-ones: Total Synthesis of Entecavir, Abacavir, and Carbovir. The Journal of organic chemistry, 80(18), 9036–9045. [Link]

- Chinese Patent 111484418. (2020). Preparation method of 4-amino-2-cyclopentene-1-methanol hydrochloride.

- High performance liquid detection method for impurities of abacavir. (n.d.).

- International Patent Application WO2008037760. (2008). Process for the preparation of abacavir.

- U.S. Patent 8,097,723. (2012). Process for the preparation of abacavir.

-

How do I synthesis trans-Abacavir from abacavir API ?. (2015, April 28). ResearchGate. [Link]

-

Bera, S., & Zemlicka, J. (2004). Synthesis and antiviral activity of (Z)- and (E)-2,2-[bis(hydroxymethyl)cyclopropylidene]methylpurines and -pyrimidines: second-generation methylenecyclopropane analogues of nucleosides. Journal of medicinal chemistry, 47(3), 747–754. [Link]

-

Romeo, R., Legnani, L., Chiacchio, M., Giofrè, S., & Iannazzo, D. (2024). Antiviral Compounds to Address Influenza Pandemics: An Update from 2016-2022. Pharmaceuticals, 17(1), 10. [Link]

-

Arora, G., Singh, A., & Rizwan, M. (2021). Recent advances made in the synthesis of small drug molecules for clinical applications. Current Research in Green and Sustainable Chemistry, 4, 100097. [Link]

Sources

- 1. Recent progress for the synthesis of selected carbocyclic nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]

- 3. Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN111484418A - Preparation method of 4-amino-2-cyclopentene-1-methanol hydrochloride - Google Patents [patents.google.com]

- 5. WO2008037760A1 - Process for the preparation of abacavir - Google Patents [patents.google.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

Pinacol rearrangement of 1-(Hydroxymethyl)cyclopentan-1-ol and its derivatives

This Application Note provides a comprehensive technical guide to the Pinacol rearrangement of 1-(Hydroxymethyl)cyclopentan-1-ol and its derivatives. It addresses the mechanistic bifurcation between ring expansion and aldehyde formation, offering protocols for controlling selectivity.

Abstract & Utility

The Pinacol rearrangement of 1-(hydroxymethyl)cyclopentan-1-ol (and its homologs) represents a critical junction in alicyclic synthesis. While often cited in the context of ring expansion (homologation) to cyclohexanone, the reaction under standard thermodynamic conditions frequently favors the formation of cyclopentanecarbaldehyde via a hydride shift. This guide elucidates the mechanistic drivers governing product selectivity (Ring Expansion vs. Aldehyde Formation) and provides optimized protocols for accessing these distinct scaffolds. These transformations are pivotal for generating spirocyclic cores, expanding ring systems in steroid synthesis, and accessing functionalized cycloalkanes.

Mechanistic Insight: The Selectivity Challenge

The rearrangement of 1-(hydroxymethyl)cyclopentan-1-ol involves a competition between two pathways driven by the stability of the carbocation intermediates and the migratory aptitude of the substituents (Ring Bond vs. Hydride).

The Bifurcation Pathways

-

Path A: Aldehyde Formation (Major Thermodynamic Path)

-

Trigger: Protonation of the more basic/accessible tertiary hydroxyl group (on the ring).

-

Intermediate: Formation of a tertiary carbocation at the ring junction (C1).

-

Rearrangement: A 1,2-hydride shift from the exocyclic methylene group (-CH₂OH) to the ring carbon.

-

Product: Cyclopentanecarbaldehyde.

-

Driving Force: Formation of the stable carbonyl bond; kinetic preference for tertiary cation formation.

-

-

Path B: Ring Expansion (Homologation)

-

Trigger: Protonation of the primary hydroxyl group (exocyclic).

-

Intermediate: Formation of a primary carbocation (incipient) or concerted displacement.

-

Rearrangement: 1,2-migration of the ring C-C bond to the exocyclic carbon.[1]

-

Driving Force: Relief of ring strain (minor for C5→C6) and formation of a stable ketone. Note: This pathway is often dominant in the Tiffeneau-Demjanov rearrangement (using amino-alcohols) but is competitive or minor in simple acid-catalyzed diol rearrangements.

-

Mechanistic Diagram

The following Graphviz diagram visualizes the critical decision points in the reaction coordinate.

Caption: Mechanistic bifurcation showing the competition between tertiary cation formation (leading to aldehyde) and primary leaving group displacement (leading to ring expansion).

Substrate Scope & Derivatives

The outcome of the rearrangement is heavily influenced by substituents on the exocyclic carbon, which stabilize the developing positive charge and influence the migratory aptitude.

| Substrate Derivative | Structure | Major Product (Acid Catalysis) | Mechanism Note |

| Parent | 1-(Hydroxymethyl)cyclopentan-1-ol | Cyclopentanecarbaldehyde | Hydride shift dominates due to stability of tertiary cation intermediate. |

| Methyl-Substituted | 1-(1-Hydroxyethyl)cyclopentan-1-ol | 2-Methylcyclohexanone | Secondary cation formation at exocyclic carbon becomes competitive; Ring expansion favored over hydride shift. |

| Phenyl-Substituted | 1-(Hydroxyphenylmethyl)cyclopentan-1-ol | 2-Phenylcyclohexanone | Benzylic stabilization of the exocyclic cation strongly drives ring expansion. |

| Cyclohexyl Analog | 1-(Hydroxymethyl)cyclohexan-1-ol | Cyclohexanecarbaldehyde | Similar to cyclopentyl; hydride shift prevails over C6→C7 expansion. |

Experimental Protocols

Protocol A: Synthesis of Cyclopentanecarbaldehyde (Standard Pinacol)

This protocol utilizes standard Brønsted acid catalysis to favor the thermodynamic hydride-shift product.

Reagents:

-

Substrate: 1-(Hydroxymethyl)cyclopentan-1-ol (1.0 equiv)

-

Catalyst: p-Toluenesulfonic acid (pTsOH) (0.05 equiv) or H₂SO₄ (20% aq)

-

Solvent: Toluene (for azeotropic removal of water) or THF/Water

Procedure:

-

Setup: Equip a round-bottom flask with a Dean-Stark trap (if using toluene) and a reflux condenser.

-

Dissolution: Dissolve 10 mmol of 1-(Hydroxymethyl)cyclopentan-1-ol in 50 mL of Toluene.

-

Catalysis: Add 0.5 mmol (catalytic amount) of pTsOH.

-

Reaction: Heat to reflux (110°C) with vigorous stirring. Monitor water collection in the Dean-Stark trap.

-

Monitoring: Check via TLC (Hexane:EtOAc 8:2) or GC-MS. The starting diol is polar; the aldehyde product is less polar.

-

Workup: Cool to room temperature. Wash with saturated NaHCO₃ (2 x 20 mL) to neutralize acid. Wash with brine.

-

Purification: Dry organic layer over MgSO₄, filter, and concentrate. Purify via fractional distillation (bp ~140°C) or flash chromatography.

Yield: Typically 70-85% Cyclopentanecarbaldehyde.

Protocol B: Ring Expansion to Cyclohexanone (Modified Conditions)

To favor ring expansion, the reaction must destabilize the tertiary cation pathway or enhance the leaving group ability of the primary hydroxyl. Note: For high-yield ring expansion, the Tiffeneau-Demjanov method (via amino-alcohol) is superior, but Lewis acids can bias the Pinacol rearrangement.

Reagents:

-

Substrate: 1-(Hydroxymethyl)cyclopentan-1-ol

-

Promoter: Boron Trifluoride Etherate (BF₃·OEt₂) (1.1 equiv)

-

Solvent: Dichloromethane (DCM), anhydrous.

-

Temperature: -78°C to 0°C.

Procedure:

-

Setup: Flame-dry a flask under Argon/Nitrogen atmosphere.

-

Dissolution: Dissolve 5 mmol of substrate in 25 mL anhydrous DCM. Cool to -78°C.

-

Addition: Dropwise add BF₃·OEt₂ (5.5 mmol). The Lewis acid complexes with both oxygens but can preferentially activate the sterically less hindered primary hydroxyl or allow concerted migration.

-

Reaction: Allow to warm slowly to 0°C over 2 hours.

-

Quench: Quench with saturated NH₄Cl solution.

-

Analysis: Analyze crude ratio of Ketone:Aldehyde via NMR (Aldehyde proton ~9.5 ppm vs Ketone alpha-protons).

-

Purification: Silica gel chromatography.

Troubleshooting & Optimization

Common Pitfalls

-

Polymerization: Aldehydes are prone to self-condensation under acidic conditions. Solution: Keep reaction time short and neutralize immediately upon completion.

-

Elimination (Diene Formation): Strong heating with H₂SO₄ can cause dehydration without rearrangement, yielding 1-methylenecyclopentane or 1-methylcyclopentene. Solution: Use milder acids (pTsOH, oxalic acid) or lower temperatures.

Expert Tips

-

Migratory Aptitude: If designing a derivative for ring expansion, add an electron-donating group (EDG) to the exocyclic carbon (e.g., Methyl, Phenyl). This stabilizes the positive charge outside the ring, forcing the ring bond to migrate to it.

-